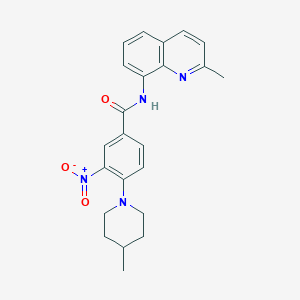![molecular formula C29H24I2N2O2 B15019472 2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15019472.png)
2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, imine, and iodine substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of functional group transformations, including iodination, methylation, and imine formation. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving iodine and imine groups.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in materials science and as a precursor for functional materials.
Mechanism of Action
The mechanism by which 2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL exerts its effects depends on its interactions with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL
- **2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL
Uniqueness
The uniqueness of 2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H24I2N2O2 |
|---|---|
Molecular Weight |
686.3 g/mol |
IUPAC Name |
2-[[4-[[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C29H24I2N2O2/c1-18-11-22(28(34)26(30)13-18)16-32-24-7-3-20(4-8-24)15-21-5-9-25(10-6-21)33-17-23-12-19(2)14-27(31)29(23)35/h3-14,16-17,34-35H,15H2,1-2H3 |
InChI Key |
QKCNTHCUJROOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B15019393.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019397.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15019418.png)
![N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15019421.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15019433.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B15019443.png)
![N-[(1Z)-3-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15019448.png)
![4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B15019449.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15019457.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B15019462.png)
![4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B15019465.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15019474.png)
![3,4-dibromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15019478.png)
